

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)piperazine

Cat. No.: B089578

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This guide provides core technical information on **1-(2-Fluorophenyl)piperazine**, a key intermediate in the synthesis of neurologically active compounds.^[1] The document outlines its fundamental chemical properties, a representative synthesis protocol, and a logical diagram illustrating its molecular composition.

Core Compound Data

1-(2-Fluorophenyl)piperazine, a member of the N-arylpiperazine class, is a vital building block in medicinal chemistry.^{[2][3]} Its chemical and physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ FN ₂	^{[1][2][4][5]}
Molecular Weight	180.22 g/mol	^{[1][2][4]}
CAS Number	1011-15-0	^{[1][4]}
Appearance	Solid	^[6]
Boiling Point	150 °C at 3 mmHg	^[3]
Density	1.141 g/mL at 25 °C	^[3]
Refractive Index	n _{20/D} 1.556	^[3]

Representative Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of N-arylpiperazines like **1-(2-Fluorophenyl)piperazine** is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.^{[2][7]} This method provides an efficient route for the formation of the crucial carbon-nitrogen bond.^[2]

Reaction Scheme:



Methodology:

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.^{[2][8][9]}

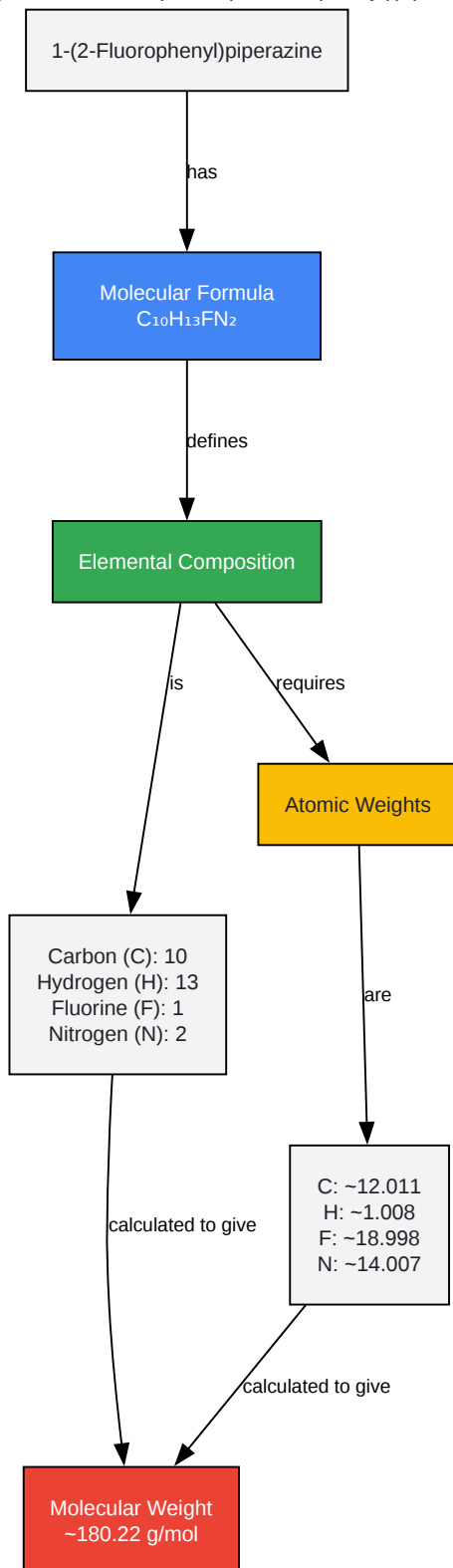
- Reaction Setup:
 - To a dry Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene (1.0 equiv), piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv) as the base, a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).^{[8][9]}
 - Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
- Solvent Addition:
 - Add anhydrous toluene via syringe to the Schlenk tube. The solvent volume should be sufficient to dissolve the reactants and facilitate stirring.
- Reaction Execution:
 - Heat the reaction mixture to a temperature between 100-110 °C with vigorous stirring.^{[2][8]}

- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
 - Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure **1-(2-Fluorophenyl)piperazine**.

Visualizations

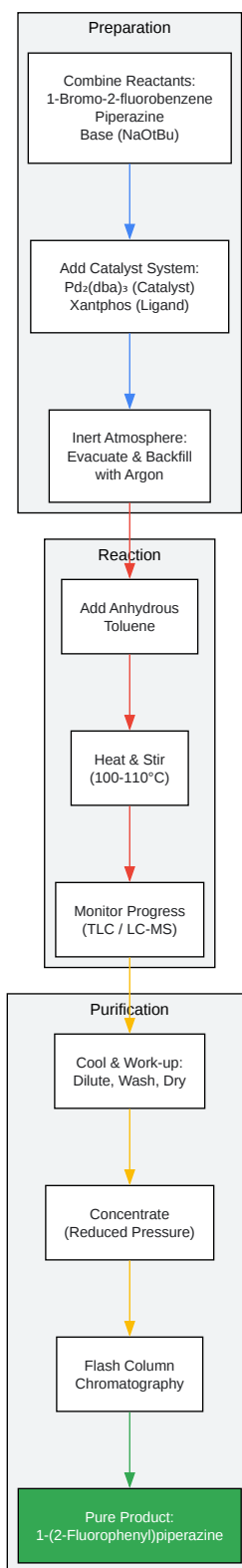
The following diagrams illustrate the logical relationship between the compound's structure and its properties, and a typical experimental workflow.

Logical Relationship of 1-(2-Fluorophenyl)piperazine

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Caption: Molecular structure and property derivation.

Buchwald-Hartwig Synthesis Workflow

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Caption: Workflow for synthesis via amination.

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